molecular formula C9H8BrCl B8535248 m-Chlorocinnamyl bromide

m-Chlorocinnamyl bromide

Cat. No.: B8535248
M. Wt: 231.51 g/mol
InChI Key: LGUXJHPJBXZHDE-UHFFFAOYSA-N
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Description

m-Chlorocinnamyl bromide (C₉H₈BrCl) is a brominated aromatic compound characterized by a cinnamyl backbone (a phenyl group attached to a three-carbon allyl chain) with a meta-chlorine substituent on the aromatic ring and a bromide atom at the terminal allylic position. Bromides, in general, exhibit diverse reactivity, ranging from alkylation agents to ionic salts, depending on their molecular architecture .

Properties

Molecular Formula

C9H8BrCl

Molecular Weight

231.51 g/mol

IUPAC Name

1-(3-bromoprop-1-enyl)-3-chlorobenzene

InChI

InChI=1S/C9H8BrCl/c10-6-2-4-8-3-1-5-9(11)7-8/h1-5,7H,6H2

InChI Key

LGUXJHPJBXZHDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CCBr

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The allylic bromide group undergoes Sₙ2 and Sₙ1 mechanisms depending on reaction conditions:

Sₙ2 Mechanism

In polar aprotic solvents (e.g., DMF) with strong nucleophiles (e.g., OH⁻, CN⁻):

  • Example : Reaction with sodium hydroxide yields m-chlorocinnamyl alcohol.

  • Stereochemistry : Inversion occurs at the allylic carbon .

ConditionsProductYieldReference
NaOH, ethanol/waterm-Chlorocinnamyl alcohol75–85%

Sₙ1 Mechanism

In polar protic solvents (e.g., water/ethanol), the allylic carbocation intermediate is stabilized by resonance:

  • Example : Reaction with water forms m-chlorocinnamyl alcohol via carbocation trapping .

Elimination Reactions

Under basic conditions (e.g., KOH in ethanol), E2 elimination predominates, producing m-chlorostyrene:

ConditionsProductYieldReference
KOH, ethanol, Δm-Chlorostyrene90–95%

The reaction proceeds via dehydrohalogenation, with the base abstracting a β-hydrogen concurrent with bromide departure. The conjugated diene structure stabilizes the transition state .

Radical Reactions

Exposure to UV light or radical initiators (e.g., AIBN) promotes homolytic cleavage of the C–Br bond, generating an allylic radical. This intermediate can:

  • Recombine with bromine radicals to form dibrominated products .

  • Participate in chain reactions with alkanes or alkenes (e.g., allylic bromination of cyclohexane) .

Cross-Coupling Reactions

While not explicitly covered in the provided sources, allylic bromides are known to participate in Ullmann or Suzuki-Miyaura couplings with aryl halides in the presence of palladium catalysts . For m-chlorocinnamyl bromide, this could yield biaryl structures.

Key Mechanistic Insights

  • Allylic Stabilization : The allylic carbocation formed during Sₙ1 reactions is resonance-stabilized, enhancing reaction rates compared to non-conjugated bromides .

  • Stereoelectronic Effects : In Sₙ2 reactions, the planar transition state allows partial conjugation with the aromatic ring, moderating steric hindrance .

  • Radical Stability : The allylic radical intermediate is stabilized by delocalization across the π-system, favoring bromination at the terminal carbon .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

  • 2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide : This compound (C₁₂H₁₃N₂S⁺·Br⁻) features a naphthyl group linked to an isothiouronium moiety via a methyl bridge. Its crystal structure is stabilized by charge-assisted N—H⋯Br hydrogen bonds, forming a bilayer arrangement . In contrast, m-chlorocinnamyl bromide’s structure lacks the charged isothiouronium group, likely resulting in weaker intermolecular interactions (e.g., van der Waals forces or halogen bonding due to the Cl substituent).
  • Sepantronium Bromide (YM-155) : A complex heterocyclic bromide (C₂₀H₁₉BrN₄O₃) with a bicyclic core, Sepantronium bromide acts as a survivin inhibitor. Its bromide ion serves as a counterion, whereas this compound’s bromide is covalently bonded, making the latter more reactive in alkylation reactions .
Table 1: Structural Features
Compound Molecular Formula Key Functional Groups Intermolecular Interactions
This compound C₉H₈BrCl Allylic Br, meta-Cl, phenyl Halogen bonding, van der Waals
2-[(Naphthalen-2-yl)methyl]isothiouronium bromide C₁₂H₁₃N₂S⁺·Br⁻ Isothiouronium, naphthyl N—H⋯Br hydrogen bonds
Sepantronium bromide C₂₀H₁₉BrN₄O₃ Bicyclic core, methyl ether Ionic interactions, π-π stacking

Toxicity and Handling

  • Methyl Bromide : Extremely toxic, causing neurotoxicity and respiratory failure even at low concentrations. Requires stringent safety protocols .
  • Sepantronium Bromide : While cytotoxic to cancer cells (IC₅₀: 0.54–11 nM), its therapeutic index is carefully monitored in clinical settings .
  • Handling would require PPE and ventilation, akin to other reactive bromides .

Q & A

Q. What are the critical considerations for synthesizing m-Chlorocinnamyl Bromide with high purity for mechanistic studies?

Synthesis should prioritize controlling reaction conditions to avoid side products like di-substituted bromides or halogen exchange byproducts. Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis, and monitor reaction progress via TLC or GC-MS. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional crystallization. Validate purity using 1H^1H-NMR and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers distinguish this compound from its ortho- and para-isomers during characterization?

Combine spectroscopic and chromatographic methods:

  • NMR : Compare aromatic proton splitting patterns. The meta-substituted isomer typically shows a distinct doublet-of-doublets in 1H^1H-NMR due to asymmetric coupling.
  • FT-IR : C-Br stretching (~550–600 cm1^{-1}) and C-Cl (~750 cm1^{-1}) peaks vary slightly based on substitution position.
  • HPLC-MS : Use a reverse-phase column with a polar mobile phase to separate isomers based on polarity differences .

Q. What solvent systems are optimal for stabilizing this compound in kinetic studies?

Non-polar solvents (e.g., hexane, toluene) minimize solvolysis, while polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may accelerate degradation. For aqueous-organic biphasic systems, use phase-transfer catalysts (e.g., TBAB) to maintain stability. Always degas solvents and store under inert gas to prevent oxidation .

Intermediate Research Questions

Q. How can capillary electrophoresis (CE) be optimized to quantify trace bromide ions released during this compound hydrolysis?

  • Buffer selection : Use a borate buffer (pH 9.3) with 10 mM SDS to improve chloride/bromide peak resolution.
  • Voltage optimization : Apply 20–25 kV for rapid separation while avoiding joule heating.
  • Detection : Direct UV at 200 nm (bromide absorbs strongly here). Address matrix effects (e.g., high chloride) by diluting samples or using a stacking injection technique .

Q. What experimental controls are essential when studying the environmental persistence of this compound in aqueous systems?

  • Include abiotic controls (e.g., autoclaved water) to differentiate chemical hydrolysis from microbial degradation.
  • Monitor bromide ion accumulation via ion chromatography (IC) to track degradation kinetics.
  • Use isotopically labeled 13C^{13}C-m-Chlorocinnamyl Bromide in LC-HRMS studies to confirm transformation pathways .

Q. How should researchers resolve discrepancies in reported bromide ion concentrations from degradation studies?

Analytical variability often stems from:

  • Methodology differences : Compare IC (detection limit ~0.1 mg/L) vs. colorimetric methods (higher error).
  • Sample pretreatment : Filtration (0.22 µm) removes particulates that may adsorb bromide.
  • Calibration standards : Prepare fresh standards in matrix-matched solutions to account for ionic strength effects .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in cross-coupling reactions?

  • DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to assess bond dissociation energies (C-Br vs. C-Cl).
  • Transition state analysis : Identify steric effects from the meta-chloro group on oxidative addition in Pd-catalyzed reactions.
  • Validate predictions with experimental Hammett plots using substituted cinnamyl bromides .

Q. What strategies mitigate interference from chloride ions in bromine-specific detection methods for environmental samples?

  • Selective electrodes : Use a AgBr-coated ion-selective electrode with a detection limit of 106^{-6} M.
  • Chemometric correction : Apply partial least squares (PLS) regression to UV spectra to deconvolute overlapping Cl/Br signals.
  • Pre-column derivatization : React bromide with fluorescein mercuric acetate (FMA) for fluorescence detection, which is chloride-insensitive .

Q. How can researchers design a kinetic isotope effect (KIE) study to elucidate the hydrolysis mechanism of this compound?

  • Synthesize 81Br^{81}Br-enriched and 37Cl^{37}Cl-labeled analogs.
  • Compare kH/kDk_{H}/k_{D} in D2 _2O vs. H2 _2O to identify proton transfer steps.
  • Measure secondary KIEs using 13C^{13}C-labeled substrates to assess transition-state bonding changes. Correlate with computational MO analysis .

Data Interpretation & Contradictions

Q. How to address conflicting reports on the thermal stability of this compound in polymer matrices?

  • Controlled TGA/DSC : Run under N2_2 vs. air to differentiate oxidative vs. pyrolytic degradation.
  • In situ FT-IR : Monitor C-Br bond cleavage (~550 cm1^{-1}) during heating.
  • Statistical meta-analysis : Cluster literature data by methodology (e.g., heating rate, sample mass) to identify systematic errors .

Q. Why do bromide ion release rates vary between batch and flow reactor systems in degradation studies?

  • Mass transfer limitations : In batch systems, poor mixing creates localized pH gradients.
  • Residence time distribution (RTD) : Flow reactors with narrow RTD (e.g., microreactors) provide more consistent reaction conditions.
  • Model using computational fluid dynamics (CFD) coupled with kinetic rate laws .

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